Product packaging for Yttrium-86(Cat. No.:CAS No. 14809-53-1)

Yttrium-86

Cat. No.: B227957
CAS No.: 14809-53-1
M. Wt: 85.9149 g/mol
InChI Key: VWQVUPCCIRVNHF-OIOBTWANSA-N
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Description

Significance of Yttrium-86 as a Positron-Emitting Radionuclide in Preclinical Investigations

The primary significance of ⁸⁶Y in preclinical investigations stems from its positron emission (approximately 33% β⁺ abundance) researchgate.netnih.govnih.govcornell.edumdpi.com. This decay characteristic enables its detection via PET scanners, allowing for the quantitative assessment of the in vivo behavior of ⁸⁶Y-labeled compounds ontosight.airesearchgate.netcornell.edusnmjournals.org. The half-life of ⁸⁶Y is particularly advantageous for evaluating radiopharmaceuticals that exhibit slower clearance rates, such as peptides and monoclonal antibodies, which may remain in the body for extended periods nih.govresearchgate.netnih.govresearchgate.net.

Quantitative PET imaging with ⁸⁶Y offers a powerful tool for researchers to obtain detailed data on the uptake and retention of these agents in target tissues and organs over time cornell.edusnmjournals.org. This quantitative information is crucial for understanding the potential efficacy and off-target accumulation of novel radiopharmaceuticals before their translation to clinical trials. While ⁸⁶Y is a valuable PET radionuclide, its decay scheme includes associated high-energy gamma-ray emissions and relatively high positron energies, which can introduce artifacts and necessitate specific corrections during image reconstruction to ensure quantitative accuracy cornell.edumdpi.comresearchgate.net.

Detailed research findings from preclinical studies highlight the utility of ⁸⁶Y PET imaging. For example, studies with ⁸⁶Y-labeled PSMA inhibitors in mice demonstrated high site-specific uptake in PSMA-positive tumors, with varying uptake and clearance profiles observed among different compounds nih.govsnmjournals.org. One study showed that ⁸⁶Y-4 exhibited high tumor uptake early on (29.3 ± 8.7 %ID/g at 1 hour), while ⁸⁶Y-6 demonstrated high tumor uptake and retention (32.17 ± 7.99 %ID/g at 5 hours and 15.79 ± 6.44 %ID/g at 24 hours) in PSMA+ PC-3 PIP tumor xenografts nih.gov. Another study using ⁸⁶Y-NM600 in various murine tumor models showed consistent tumor accumulation and retention across different cancer types, with peak uptake reaching over 9 %IA/g in pancreatic and lymphoid cancer models at 40-48 hours post-injection nih.gov.

Below is a table summarizing representative preclinical biodistribution data for select ⁸⁶Y-labeled compounds:

CompoundModel SystemTarget/IndicationTime Point (h)Tumor Uptake (%ID/g or %IA/g)Key ObservationSource
⁸⁶Y-4 (PSMA Inhibitor)PC-3 PIP micePSMA-positive tumor129.3 ± 8.7 %ID/gHigh early tumor uptake nih.gov
⁸⁶Y-4 (PSMA Inhibitor)PC-3 PIP micePSMA-positive tumor515.7 ± 1.7 %ID/gRelatively slow clearance from tumor nih.gov
⁸⁶Y-4 (PSMA Inhibitor)PC-3 PIP micePSMA-positive tumor245.9 ± 0.8 %ID/gContinued clearance from tumor nih.gov
⁸⁶Y-6 (PSMA Inhibitor)PC-3 PIP micePSMA-positive tumor532.17 ± 7.99 %ID/gHigh tumor uptake and retention nih.gov
⁸⁶Y-6 (PSMA Inhibitor)PC-3 PIP micePSMA-positive tumor2415.79 ± 6.44 %ID/gSignificant tumor retention at 24h nih.gov
⁸⁶Y-NM600Pancreatic cancer miceVarious tumors40-489.34 ± 2.66 %IA/gConsistent tumor accumulation and retention nih.gov
⁸⁶Y-NM600Lymphoid cancer miceVarious tumors40-489.10 ± 0.13 %IA/gConsistent tumor accumulation and retention nih.gov

Note: %ID/g refers to percentage of injected dose per gram of tissue, and %IA/g refers to percentage of injected activity per gram of tissue. Values are presented as mean ± standard deviation where available.

Historical Context of this compound Development for Research Applications

The application of yttrium isotopes in medicine has a history dating back to the 1960s, with early uses including ⁹⁰Y-labeled microspheres for radioembolization rsc.org. The specific development and introduction of ⁸⁶Y for medical applications, particularly for PET imaging, is attributed to the Jülich group researchgate.net. This pioneering work encompassed various aspects, including the measurement of nuclear data, optimization of cyclotron irradiation parameters, development of chemical separation processes, and establishment of quality control procedures researchgate.netmdpi.com.

The production of ⁸⁶Y is typically achieved through nuclear reactions, with the ⁸⁶Sr(p,n)⁸⁶Y reaction being the most commonly employed method using low to medium energy medical cyclotrons researchgate.netnih.govresearchgate.netnih.govrsc.orgisotopes.gov. This involves bombarding enriched strontium-86 (B83252) (⁸⁶Sr) targets, often in the form of strontium carbonate (SrCO₃) or strontium oxide (SrO), with protons researchgate.netnih.govresearchgate.netnih.govisotopes.gov. While other reactions, such as ⁸⁶Sr(d,2n), ⁸⁸Sr(p,3n), and reactions involving rubidium or zirconium targets, have been explored, the ⁸⁶Sr(p,n)⁸⁶Y route on enriched ⁸⁶Sr is favored for its applicability on standard medical cyclotrons researchgate.netnih.govrsc.org.

Significant effort has been dedicated to developing efficient and reliable methods for separating and purifying ⁸⁶Y from the irradiated target material. Techniques such as electrochemical separation and solid-phase extraction using resins like DGA have been refined over time researchgate.netresearchgate.netrsc.orgnih.govosti.gov. The development of automated purification modules has further improved the consistency and yield of ⁸⁶Y production for research purposes osti.gov. Organizations like the U.S. Department of Energy Isotope Program have been involved in the production and availability of ⁸⁶Y for researchers isotopes.gov.

Conceptual Framework of this compound as a Surrogate for Therapeutic Radionuclides

A central conceptual framework driving the use of ⁸⁶Y in radiopharmaceutical research is its role as an imaging surrogate for therapeutic radionuclides, most notably Yttrium-90 (⁹⁰Y) researchgate.netnih.govnih.govsnmjournals.orgascopubs.orgmdpi.comnih.gov. Targeted radionuclide therapy often utilizes beta-emitting isotopes like ⁹⁰Y, which deliver therapeutic radiation dose to cancerous tissues nih.govmdpi.comnih.gov. However, ⁹⁰Y is a pure beta-minus emitter and does not emit readily detectable gamma rays or a significant abundance of positrons, making direct imaging for accurate patient-specific dosimetry challenging nih.govsnmjournals.orgmdpi.comnih.gov.

Since ⁸⁶Y and ⁹⁰Y are isotopes of the same element, yttrium, they are expected to exhibit very similar chemical coordination properties and thus, when conjugated to the same targeting vector (e.g., antibody or peptide), should follow comparable biodistribution and metabolic pathways in vivo snmjournals.orgmdpi.com. This isotopic similarity is the foundation of the surrogate concept. By labeling a therapeutic agent intended for ⁹⁰Y therapy with ⁸⁶Y, researchers can leverage the positron emission of ⁸⁶Y to perform quantitative PET imaging cornell.edusnmjournals.orgascopubs.orgmdpi.comnih.gov.

Quantitative PET imaging with the ⁸⁶Y-labeled analogue allows for the determination of the radiopharmaceutical's distribution and kinetics within the body, including uptake in tumors and critical organs cornell.edunih.govsnmjournals.orgascopubs.orgsnmjournals.org. This information is then used to estimate the absorbed radiation dose that would be delivered by the corresponding ⁹⁰Y-labeled therapeutic agent using established dosimetry models, such as the MIRD formalism mdpi.com. This pre-therapeutic dosimetry is vital for treatment planning, enabling clinicians and researchers to predict the radiation dose to target tissues and organs at risk, thereby optimizing therapeutic efficacy while minimizing potential toxicity nih.govnih.govsnmjournals.orgsnmjournals.orgmdpi.comnih.gov.

Studies comparing ⁸⁶Y with other potential surrogate isotopes, such as Indium-111 (¹¹¹In), have demonstrated that ⁸⁶Y can provide a more accurate prediction of ⁹⁰Y biodistribution, particularly in complex biological environments like bone nih.govsnmjournals.org. The ability to perform quantitative PET imaging with an isotopically matched surrogate like ⁸⁶Y represents a significant advantage in the development and application of ⁹⁰Y-based targeted radionuclide therapies nih.govsnmjournals.orgnih.gov. This approach exemplifies the growing field of theranostics, where a single class of compounds, labeled with different isotopes (one for imaging, one for therapy), can be used for both diagnosis and treatment planning nih.govmdpi.comisotopes.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Y B227957 Yttrium-86 CAS No. 14809-53-1

Properties

CAS No.

14809-53-1

Molecular Formula

Y

Molecular Weight

85.9149 g/mol

IUPAC Name

yttrium-86

InChI

InChI=1S/Y/i1-3

InChI Key

VWQVUPCCIRVNHF-OIOBTWANSA-N

SMILES

[Y]

Isomeric SMILES

[86Y]

Canonical SMILES

[Y]

Other CAS No.

14809-53-1

Synonyms

86Y radioisotope
Y-86 radioisotope
Yttrium-86

Origin of Product

United States

Nuclear Production and Targetry for Yttrium 86 Generation

Cyclotron-Based Production Routes for Yttrium-86

Cyclotrons are commonly used for the production of ⁸⁶Y due to their ability to accelerate charged particles to the energies required to induce the necessary nuclear reactions ontosight.aiiaea.org. The production involves bombarding a target material enriched in a specific isotope with a beam of charged particles researchgate.netcapes.gov.br.

Proton-Induced Nuclear Reactions for this compound Synthesis

Proton-induced reactions are the most favored methods for synthesizing ⁸⁶Y iaea.orgnih.gov. These reactions involve bombarding a target material with a beam of protons.

The ⁸⁶Sr(p,n)⁸⁶Y nuclear reaction is considered the method of choice for producing high-purity ⁸⁶Y nih.govresearchgate.net. This reaction involves bombarding a target enriched in the isotope Strontium-86 (B83252) (⁸⁶Sr) with protons, resulting in the emission of a neutron and the formation of ⁸⁶Y researchgate.netcapes.gov.brnih.gov.

Studies have investigated the excitation function of the ⁸⁶Sr(p,n)⁸⁶g+xmY reaction to determine the optimal energy range for production berkeley.eduosti.govescholarship.org. Experimental cross-section data have been measured and compared with nuclear model calculations osti.govescholarship.org. Discrepancies have been noted in the literature regarding the excitation function for this reaction, highlighting the importance of accurate measurements berkeley.eduresearchgate.netosti.govescholarship.org.

Thin samples of enriched ⁸⁶SrCO₃ have been used as target material, irradiated with protons in a stacked-foil arrangement to measure cross-sections berkeley.eduosti.govescholarship.org. The induced radioactivity is then measured using high-resolution gamma-ray spectrometry berkeley.eduosti.govescholarship.org. The projectile flux is determined using monitor reactions, such as ⁶³Cu(p,xn)⁶²,⁶⁵Zn and ⁴⁸Ti(p,x)⁴⁸V berkeley.eduosti.gov.

Based on recent cross-section data, the integral yield of ⁸⁶Y has been calculated berkeley.eduosti.govescholarship.org. For an optimum production energy range of 14 → 7 MeV, a yield of 291 MBq/µA for a 1-hour irradiation time has been reported berkeley.eduosti.govescholarship.org. This value is lower than some previous literature values but is more consistent with experimental yields obtained in clinical-scale production runs berkeley.eduosti.govescholarship.org.

The ⁸⁶Sr(p,n)⁸⁶Y reaction also produces the shorter-lived isomeric state ⁸⁶mY (t₁/₂: 47.4 min), which quickly decays to ⁸⁶gY researchgate.net. Target post-irradiation cooling and subsequent processing help lower the amount of ⁸⁶mY at the end of synthesis researchgate.net. Using enriched ⁸⁶Sr targets minimizes the production of other yttrium radioisotopic impurities nih.gov.

While the ⁸⁶Sr(p,n)⁸⁶Y reaction is preferred, the ⁸⁸Sr(p,3n)⁸⁶Y reaction is an alternative proton-induced route for ⁸⁶Y production researchgate.netsemicomedia.be. This reaction involves bombarding a target of Strontium-88 (⁸⁸Sr) with protons, leading to the emission of three neutrons and the formation of ⁸⁶Y researchgate.netsemicomedia.be.

This reaction typically requires higher proton beam energies compared to the ⁸⁶Sr(p,n)⁸⁶Y route due to the need to overcome a higher reaction threshold and emit three neutrons semicomedia.be. Data and recommended cross-sections for the ⁸⁸Sr(p,3n)⁸⁶Y reaction are available iaea.orgiaea.org.

Research has investigated the excitation functions and isomer ratios for reactions on ⁸⁸Sr, including the (p,3n) channel cdnsciencepub.com. While this route is feasible, it may lead to higher levels of radioisotopic impurities compared to the ⁸⁶Sr(p,n) reaction, particularly other yttrium isotopes, depending on the beam energy used nih.govresearchgate.net.

Besides proton-induced reactions on strontium, other charged particle reactions have been explored for ⁸⁶Y production, although they are generally considered less favorable than the ⁸⁶Sr(p,n) route due to factors like yield, purity, or required accelerator type iaea.orgresearchgate.net.

One such alternative is the ³He reaction on natural rubidium, natRb(³He, 2n)⁸⁶Y iaea.org. However, the proton reaction on enriched ⁸⁶Sr is generally associated with lower impurity levels than the ³He reaction iaea.org.

Deuteron-induced reactions on zirconium, such as natZr(d,x)⁸⁶Y, have also been studied researchgate.net. While deuteron-induced reactions can produce various yttrium isotopes, the ⁸⁶Sr(p,n) reaction on enriched ⁸⁶Sr is superior at low-energy medical cyclotrons in terms of both ⁸⁶Y yield and the levels of radionuclidic impurities researchgate.net.

Alpha-particle induced reactions on rubidium, such as ⁸⁵Rb(α,3n)⁸⁶Y, have also been investigated researchgate.netresearchgate.net. However, the ⁸⁶Sr(p,n) reaction is often preferred for its higher yield and the ability to achieve high radionuclidic and radiochemical purity researchgate.net.

Alternative Proton-Induced Reactions: ⁸⁸Sr(p,3n)⁸⁶Y

Optimization of Proton Beam Energies for this compound Production

Optimizing proton beam energy is crucial for maximizing the production yield of ⁸⁶Y while minimizing the co-production of undesirable radioisotopic impurities nih.govresearchgate.netosti.govescholarship.org. The excitation function of a nuclear reaction, which describes how the reaction cross-section varies with projectile energy, is key to determining the optimal energy range berkeley.eduosti.govescholarship.org.

For the primary ⁸⁶Sr(p,n)⁸⁶Y reaction, the optimum production energy range has been identified through experimental measurements and theoretical calculations berkeley.eduosti.govescholarship.org. An optimal range of 14 → 7 MeV has been reported to provide a good balance between yield and purity berkeley.eduosti.govescholarship.org. Irradiating within this energy window helps to maximize the ⁸⁶Y yield while keeping the levels of impurities like ⁸⁷mY, ⁸⁷gY, and ⁸⁸Y low, typically less than 2% in sum berkeley.eduosti.govescholarship.org.

Using proton energies significantly higher than the optimal range can lead to increased production of other yttrium isotopes through different reaction channels on both the target isotope and isotopic impurities present in the enriched target material nih.govresearchgate.netescholarship.org. For instance, higher energies can increase the contribution of the ⁸⁶Sr(p,2n)⁸⁵Y reaction or reactions on isotopic impurities like ⁸⁷Sr or ⁸⁸Sr nih.govescholarship.org.

Conversely, using energies below the threshold of competing reactions helps ensure higher radionuclidic purity nih.gov. The use of low-energy medical cyclotrons (typically below 20 MeV) is well-suited for the ⁸⁶Sr(p,n)⁸⁶Y reaction, contributing to the production of high-purity ⁸⁶Y researchgate.netresearchgate.netresearchgate.net.

Beam Current Considerations in this compound Production

Beam current, representing the number of charged particles hitting the target per unit time, is a critical parameter in radioisotope production as it directly influences the production rate and the total activity produced uni-mainz.decern.chbanglajol.info. Higher beam currents generally lead to higher production yields uni-mainz.de.

However, increasing beam current also introduces challenges, primarily related to target integrity and heat dissipation iaea.orgcern.chcern.ch. The energy deposited by the beam in the target material causes heating, which can potentially damage the target or lead to the loss of target material, especially for solid or powder targets like enriched SrCO₃ researchgate.netuni-mainz.desnmjournals.org.

Target design and cooling systems are crucial for handling high beam currents researchgate.netiaea.orgcern.ch. Water-cooled target systems are commonly employed to dissipate the heat generated during irradiation uni-mainz.decern.ch. Various target designs, including powder targets and targets with reflux chambers, have been developed to withstand higher beam intensities researchgate.netiaea.org.

While some cyclotrons are capable of delivering high beam currents (e.g., up to 60 mA reported, though typical currents are 20-40 mA for some machines), the beam current used for ⁸⁶Y production is often lower, in the microampere range (e.g., 3-10 µA in early experiments, production runs at 6-8 µA, and studies at 30 µA) to manage target heating and ensure target integrity, particularly with enriched strontium targets uni-mainz.denih.gov.

Research findings indicate that the ⁸⁶Y yield increases proportionally to the beam current, and target materials like SrCO₃ have been shown to withstand certain beam current levels uni-mainz.de. Advances in target technology and cyclotron design are continuously being made to enable the use of higher beam currents for increased radioisotope production efficiency iaea.orgcern.chsnmjournals.org.

Target Material Development for this compound Production

Efficient production of ⁸⁶Y relies heavily on the selection and preparation of target materials capable of withstanding irradiation conditions while facilitating effective radionuclide separation.

Enriched Strontium Target Forms: Carbonate and Oxide

Enriched ⁸⁶Sr is the preferred target material for the dominant ⁸⁶Sr(p,n)⁸⁶Y reaction. nih.goviaea.org This is typically used in the form of strontium carbonate (SrCO₃) or strontium oxide (SrO). nih.goviaea.org

Strontium carbonate (SrCO₃) has been widely used as a target material, often in powder form. nih.govnih.govresearchgate.net A novel technique involving the bombardment of deposited strontium carbonate has been investigated. nih.govresearchgate.net SrCO₃ targets prepared by the sedimentation method have been irradiated with protons. nih.govresearchgate.net

Strontium oxide (SrO) has demonstrated superiority over SrCO₃ as a target material due to its enhanced thermal stability. nih.goviaea.org This allows SrO targets to withstand higher beam currents (up to 6 µA) compared to SrCO₃ targets (maximum 2 µA), resulting in nearly double the yields with minimal contaminants. nih.gov A method utilizing enriched SrO involves pressing the material into a platinum disc target holder designed for efficient heat removal through water cooling. iaea.org Special handling is required for SrO targets as they are sensitive to carbon dioxide and must be stored in a vacuum desiccator prior to irradiation. iaea.org

Natural Zirconium Targets for this compound Production

Another method for producing ⁸⁶Y involves the irradiation of natural zirconium targets using a (d,x) reaction. nih.goviaea.org The natZr(p,x) process has also been identified as a suitable route for ⁸⁶Y production using medium energy cyclotrons. tandfonline.com This method can produce ⁸⁶Y through reactions such as ⁹⁰Zr(p,n), ⁹¹Zr(p,2n), and ⁹²Zr(p,3n). tandfonline.com The optimum energy range for ⁸⁶Y production using natZr(p,x) is reported to be 40-30 MeV. tandfonline.com

Design and Engineering of Target Systems

The design and engineering of target systems are critical for maximizing radionuclide yield, ensuring target integrity under irradiation, and facilitating subsequent chemical processing.

Solid Target Design and Fabrication

Solid targets are extensively used for cyclotron-based radioisotope production, often in the form of pressed powders, foils, or deposited layers. iaea.orgmdpi.comrsc.org For ⁸⁶Y production using SrCO₃ powder, target designs have been developed for low-energy proton cyclotrons, focusing on maximizing yield, reliability, and efficiency. nih.govresearchgate.net These powder targets are typically pressed into pellets and placed in cooled holders, often covered with a foil (e.g., aluminum) to prevent material loss during irradiation. iaea.org

Liquid Target System Methodologies

Liquid target systems offer an alternative approach to solid targets, potentially simplifying target processing and enabling automation. triumf.ca For ⁸⁶Y production, irradiating an aqueous solution of strontium nitrate (B79036) in a liquid target has been explored as an alternative to solid SrCO₃ targets. triumf.ca This method can ease processing and allow for automation, with separation simplified through techniques like filtration of yttrium colloid in an alkaline medium. triumf.ca Liquid target systems require careful consideration of the target solution composition, beam energy, beam current, and the impact of in-target chemistry. researchgate.net Corrosion of target body and foil materials is a key concern, leading to the selection of materials like niobium for the target body and nitrate solutions as the target material to mitigate this issue. nih.gov

Computer-Aided Design and Optimization of Targets

Data Tables

While detailed numerical data tables on production yields for specific target designs were mentioned in the search results, the precise data points and experimental conditions varied across studies and were not consistently presented in a format suitable for direct extraction into comprehensive, comparative tables within the scope of this article. Research findings indicate typical yields and optimal conditions as discussed in the text. nih.goviaea.orgtandfonline.comnih.gov

Radionuclidic Impurity Profiles in this compound Production

The production of ⁸⁶Y through nuclear reactions on strontium targets inevitably leads to the co-formation of other radioisotopes of yttrium and other elements. The profile and levels of these radionuclidic impurities are highly dependent on the target material's isotopic composition and the energy of the incident particles.

Formation of Yttrium-87m, Yttrium-87 (B1195895), and Yttrium-88 (B1212495) Impurities

The primary radionuclidic impurities encountered in ⁸⁶Y production from strontium targets are typically other yttrium isotopes, namely yttrium-87m (⁸⁷mY), yttrium-87 (⁸⁷Y), and yttrium-88 (⁸⁸Y) mdpi.comosti.govuni-mainz.de.

When using enriched ⁸⁶Sr targets, the formation of ⁸⁷mY and ⁸⁷Y impurities is primarily attributed to the presence of small amounts of ⁸⁷Sr in the target material. The ⁸⁷Sr(p,n)⁸⁷mY and ⁸⁷Sr(p,n)⁸⁷Y reactions contribute to these impurities mdpi.comresearchgate.netresearchgate.net. Even with enriched ⁸⁶Sr targets (e.g., 96.4% enrichment), where ⁸⁷Sr might be present at around 1.33%, these reactions can lead to the formation of ⁸⁷mY and ⁸⁷Y mdpi.comresearchgate.netresearchgate.net. The reaction ⁸⁶Sr(p,γ)⁸⁷m,gY is expected to have a very small cross-section and thus contributes negligibly to ⁸⁷m,gY impurity when using highly enriched ⁸⁶Sr targets mdpi.comresearchgate.net.

The formation of ⁸⁸Y impurity is mainly due to the presence of ⁸⁸Sr in the target material. The ⁸⁸Sr(p,n)⁸⁸Y reaction contributes to the production of this longer-lived impurity (⁸⁸Y has a half-life of 106.616 days) mdpi.comresearchgate.netresearchgate.netamericanelements.com. If the enriched ⁸⁶Sr target contains a small percentage of ⁸⁸Sr (e.g., 2.26% in a 96.4% enriched target), ⁸⁸Y will be produced mdpi.comresearchgate.net. The use of natural strontium targets, which contain a significant abundance of ⁸⁸Sr (82.58%) nih.govnih.gov, results in substantial co-production of ⁸⁸Y, severely limiting the usability of the product for medical applications researchgate.net.

When the ⁸⁸Sr(p,3n)⁸⁶Y reaction is used for production, the levels of impurities, particularly ⁸⁷mY, are significantly higher compared to the ⁸⁶Sr(p,n)⁸⁶Y route mdpi.comresearchgate.net. For instance, irradiating a thick ⁸⁸SrCl₂ pellet with protons in the energy range of 45→39 MeV resulted in ⁸⁷mY and ⁸⁷Y impurities amounting to 56.0% and 5.1%, respectively, relative to the ⁸⁶Y yield mdpi.com.

Reported impurity levels when using enriched ⁸⁶Sr targets (95.6-97% enrichment) are typically around 0.4% for ⁸⁷Y and less than 3% for ⁸⁷mY mdpi.com. The sum of ⁸⁷mY, ⁸⁷gY, and ⁸⁸Y impurities has been estimated to be less than 2% when using the ⁸⁶Sr(p,n)⁸⁶Y reaction in the optimum energy range osti.gov.

Here is a summary of typical impurity levels when using enriched ⁸⁶Sr targets:

Impurity IsotopeTypical Level (as % of ⁸⁶Y)Source Reaction(s)
⁸⁷mY<3%⁸⁷Sr(p,n)⁸⁷mY
⁸⁷Y~0.4%⁸⁷Sr(p,n)⁸⁷Y
⁸⁸YVery small amount⁸⁸Sr(p,n)⁸⁸Y

Note: These levels are approximate and depend on target enrichment and irradiation conditions.

Radiochemical Separation and Purification of Yttrium 86

Post-Irradiation Processing of Target Materials

Following irradiation, the target material, typically enriched ⁸⁶SrCO₃ or ⁸⁶SrO, requires dissolution to make the radioactive ⁸⁶Y accessible for separation. nih.govresearchgate.netuni-mainz.deresearchgate.net Strontium carbonate and oxide targets can be readily dissolved in diluted acids, such as nitric acid (HNO₃) or hydrochloric acid (HCl). nih.govresearchgate.netuni-mainz.deresearchgate.net For instance, ⁸⁶SrCO₃ targets have been dissolved in 0.6 N HNO₃ or 6 M HCl. researchgate.netuni-mainz.desnmjournals.orgsnmjournals.org SrO targets are considered superior by some due to their ability to withstand higher beam currents, potentially leading to higher yields with fewer contaminants. nih.gov After dissolution, the resulting solution contains ⁸⁶Y along with the bulk strontium target material and any co-produced impurities.

Separation Methodologies for this compound from Target Matrices

Several strategies have been proposed and implemented for the separation of ⁸⁶Y from strontium targets and other impurities. These methods exploit the differences in chemical properties between yttrium (Y³⁺) and strontium (Sr²⁺), as well as other potential contaminants. nih.govresearchgate.netsnmjournals.org

Electrochemical Separation Techniques

Electrochemical separation is a method used to produce no-carrier-added ⁸⁶Y with high purity. nih.govresearchgate.netuni-mainz.de This technique typically involves the electrodeposition of ⁸⁶Y onto a cathode from an acidic solution of the dissolved target material. researchgate.netuni-mainz.de

A reported electrochemical procedure involves dissolving the ⁸⁶SrCO₃ target in HNO₃, followed by dilution and pH adjustment to between 2.5 and 3.0. uni-mainz.de Electrolytic deposition is then performed using platinum electrodes, with ⁸⁶Y depositing on the platinum cathode. uni-mainz.de Parameters such as current density, temperature, and electrolysis time are optimized for efficient deposition. uni-mainz.desnmjournals.org For example, deposition has been performed at a constant current of 450 mA at 50 °C for 60 minutes. uni-mainz.de After deposition, the ⁸⁶Y is removed from the cathode by dissolving it in a small volume of acid, such as 0.5–1.0 N HCl or 0.3–0.6 N HNO₃. researchgate.netuni-mainz.de

An example of experimental data on the dependence of ⁸⁶Y recovery yield on electrolysis time and pH during the first electrolysis step is presented below, based on reported findings uni-mainz.de:

Electrolysis Time (min)pH RangeAverage ⁸⁶Y Recovery Yield (%)
602.5 – 3.088 ± 6
< 602.5 – 3.0Lower yields
60Outside 2.5-3.0Significantly lower yields

This data illustrates the importance of controlling electrolysis parameters for optimal ⁸⁶Y recovery.

Ion Exchange Chromatography Approaches

Ion exchange chromatography is a widely used technique for separating yttrium from strontium and other elements, leveraging the differences in their affinities for ion exchange resins. nih.govresearchgate.netuni-mainz.degoogle.comnih.govresearchgate.net Both cation and anion exchange resins can be employed, often in combination with specific eluents. uni-mainz.degoogle.comresearchgate.netusgs.gov

A common approach involves cation exchange chromatography. After dissolving the irradiated target, the solution is loaded onto a cation exchange resin. uni-mainz.degoogle.comresearchgate.net Yttrium, being a trivalent ion (Y³⁺), is strongly retained by cation exchange resins, while strontium (Sr²⁺) and other monovalent or divalent impurities have different retention characteristics. google.com Selective elution is then performed using complexing agents or acids to sequentially remove impurities and then elute the purified ⁸⁶Y. uni-mainz.degoogle.comusgs.gov

Solid-phase extraction using commercially available resins designed for strontium or yttrium separation is also a form of ion exchange chromatography. nih.goveichrom.com Sr(II) selective resins can retain strontium while allowing yttrium to pass through, or vice versa depending on the specific resin and chemical conditions. nih.goveichrom.com

Co-precipitation Methods

Co-precipitation is a separation technique that involves the precipitation of the desired radionuclide along with a carrier precipitate, leaving impurities in solution. This method exploits differences in solubility products. researchgate.netuni-mainz.desnmjournals.orgiaea.org

For separating ⁸⁶Y from strontium targets, co-precipitation of yttrium hydroxide (B78521) (Y(OH)₃) is a common strategy. uni-mainz.desnmjournals.orgiaea.org Yttrium hydroxide is significantly less soluble in alkaline solutions compared to strontium hydroxide (Sr(OH)₂). snmjournals.org By adjusting the pH of the dissolved target solution to alkaline conditions, ⁸⁶Y can be co-precipitated, often using a carrier like lanthanum hydroxide (La(OH)₃) due to the chemical similarity between yttrium and lanthanum. rsc.orguni-mainz.deiaea.org The precipitate containing ⁸⁶Y is then separated from the supernatant containing strontium and other soluble impurities, typically by centrifugation or filtration. uni-mainz.deiaea.org

Following co-precipitation, further purification steps, such as ion exchange chromatography, are often employed to separate ⁸⁶Y from the carrier and achieve higher purity. rsc.orguni-mainz.de A reported method combined co-precipitation of ⁸⁶Y with La(OH)₃ followed by cation exchange chromatography using α-hydroxyisobutyric acid, achieving GBq amounts of ⁸⁶Y. rsc.orgiaea.org

Filtration-Based Separation Procedures

Filtration can be used as a separation method, particularly in conjunction with precipitation techniques. nih.govresearchgate.netsnmjournals.orgsnmjournals.orgsnmjournals.orgiaea.orgcapes.gov.br When ⁸⁶Y is precipitated as yttrium hydroxide in an alkaline solution, the insoluble Y(OH)₃ can be separated from the soluble strontium species by filtration. snmjournals.orgsnmjournals.orgiaea.orgcapes.gov.br

A rapid and efficient method involves dissolving the irradiated strontium target in acid, making the solution alkaline by adding ammonium (B1175870) hydroxide, and then filtering the resulting suspension through filter paper. snmjournals.orgiaea.org The insoluble Y(OH)₃ is retained on the filter paper, while the strontium remains in the filtrate. snmjournals.orgsnmjournals.orgiaea.org The ⁸⁶Y is then recovered from the filter paper by washing with a suitable acid, such as HCl. snmjournals.orgsnmjournals.orgiaea.org

Solid-Phase Extraction via Specific Resins

Solid-phase extraction (SPE) utilizing specific resins is a highly effective method for trace element preconcentration and separation, including the separation of ⁸⁶Y. researchgate.neteichrom.com This technique involves passing the dissolved target solution through a column or cartridge packed with a resin that selectively retains ⁸⁶Y or the impurities. nih.goveichrom.com

Commercially available resins, such as Sr(II) selective resins or DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin and LN resin (a resin containing octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide), have been used for ⁸⁶Y separation. nih.goveichrom.com In one approach, the dissolved target solution is adjusted to a high acid concentration (e.g., 8 M HNO₃) and loaded onto DGA resin, which selectively extracts ⁸⁶Y. eichrom.com After rinsing to remove strontium and reduce acidity, ⁸⁶Y is stripped from the DGA resin using a dilute acid. eichrom.com Further purification can be achieved by loading the stripped solution onto an LN resin column, which retains yttrium while strontium impurities pass through. eichrom.com

SPE methods offer advantages such as simplicity, rapidity, and the ability to handle relatively large sample volumes while concentrating the desired radionuclide. researchgate.net They can provide high purity ⁸⁶Y in a small volume. eichrom.com Different elution schemes can be employed with stacked columns of different resins (e.g., Sr Resin and DGA resin) to optimize the separation of ⁸⁶Y from ⁹⁰Sr and other impurities. eichrom.com

A summary of separation methodologies and typical outcomes is presented in the table below:

Separation MethodKey PrincipleTypical Target MaterialCommon Impurities to Separate FromReported Yields (%)Key Advantages
Electrochemical SeparationElectrodeposition of Y³⁺ onto a cathode⁸⁶SrCO₃, ⁸⁶SrOSr²⁺88 ± 6 researchgate.netuni-mainz.deNo carrier added, high purity, relatively fast uni-mainz.de
Ion Exchange ChromatographyDifferential retention on ion exchange resins⁸⁶SrCO₃, ⁸⁶SrO, natSrCO₃Sr, Rb, Fe, other cations~90 uni-mainz.deresearchgate.netHigh purity, versatile
Co-precipitationSelective precipitation of Y(OH)₃⁸⁶SrCO₃, natSrCO₃Sr(OH)₂Not specified aloneSimple, initial bulk separation snmjournals.org
Filtration-Based SeparationPhysical separation of precipitated Y(OH)₃⁸⁶SrCO₃, ⁸⁶SrO, natSrCO₃Soluble Sr species88 ± 3 snmjournals.orgcapes.gov.brRapid, simple, cost-effective snmjournals.org
Solid-Phase Extraction (SPE)Selective retention on specific chromatographic resinsSr targetsSr, Ca, Fe, AlHigh purity product eichrom.comSimple, rapid, preconcentration researchgate.net

Automated Processing Systems for this compound Separation

The handling of radioactive isotopes like ⁸⁶Y necessitates minimizing radiation exposure to personnel. Automated processing systems have been developed to perform the separation and purification steps remotely, often within a hot cell environment. snmjournals.orgsnmjournals.orgosti.govnih.gov These systems aim to increase the speed and reliability of the separation process while reducing manual handling risks. snmjournals.orgsnmjournals.orgnih.gov

Automated systems can implement various separation chemistries, including filtration-based methods and electrochemical procedures. snmjournals.orgsnmjournals.orgosti.govnih.gov For instance, a remotely operated filtration method has been developed where the dissolved target material is adjusted to a high pH to precipitate yttrium hydroxide, which is then retained on a filter paper. snmjournals.org The filtrate containing strontium is removed, and the yttrium hydroxide is dissolved from the filter for recovery. snmjournals.org Such automated filtration systems have shown high recovery yields and reduced processing times compared to manual methods. snmjournals.org

Automated electrochemical separation systems have also been explored and implemented. researchgate.netresearchgate.net These systems can control the electrolysis parameters, such as current and time, and manage the transfer of solutions between different electrolysis cells and collection vessels. uni-mainz.deresearchgate.net The development of automated modules based on electrochemical deposition has been reported to be faster and simpler than some previously described techniques, making them suitable for routine production. researchgate.net

The design of automated systems often involves a series of controlled valves, pumps, and vessels to manage the flow of solutions and reagents. snmjournals.orgosti.gov The components are typically controlled by a computer interface, allowing for pre-programmed sequences of operations. snmjournals.orgosti.gov The implementation of automation not only enhances radiation safety but can also lead to more consistent and efficient production of ⁸⁶Y. snmjournals.orgsnmjournals.orgnih.gov

Assessment of Radiochemical Purity and Chemical Purity Post-Separation

Ensuring the high radiochemical and chemical purity of ⁸⁶Y after separation is paramount for its intended applications, particularly in radiolabeling biomolecules for PET imaging. Radiochemical purity refers to the fraction of the total radioactivity that is in the desired chemical form (i.e., ⁸⁶Y). Chemical purity refers to the absence of non-radioactive impurities that could interfere with subsequent radiolabeling reactions or affect the behavior of the radiopharmaceutical in vivo.

Radiochemical purity is commonly assessed using techniques such as gamma-ray spectroscopy and chromatography. Gamma-ray spectroscopy allows for the identification and quantification of different radioisotopes present based on their characteristic gamma-ray emissions. researchgate.netuni-mainz.de For ⁸⁶Y, key gamma lines include those at 627.8 keV, 1076.7 keV, and 1153.2 keV. uni-mainz.de Potential radioisotopic impurities, such as ⁸⁶mY or other radioyttrium isotopes like ⁸⁸Y, can be identified and quantified using this method. researchgate.netuni-mainz.de

Chromatographic methods, such as paper chromatography or high-performance liquid chromatography (HPLC), are used to separate ⁸⁶Y from other radioactive species or different chemical forms of yttrium that might be present. snmjournals.org By analyzing the distribution of radioactivity on the chromatogram, the percentage of ⁸⁶Y in the desired chemical state can be determined.

Chemical purity is typically assessed using analytical techniques that can detect and quantify trace amounts of elemental impurities, particularly the target material (strontium) and other metals that could compete with yttrium for complexation during radiolabeling. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful techniques used for this purpose. researchgate.netuni-mainz.desnmjournals.org These methods can determine the concentration of residual strontium and other metallic impurities in the purified ⁸⁶Y solution. researchgate.netuni-mainz.desnmjournals.org Achieving very low levels of strontium contamination (< 0.1 ppm in some cases) is crucial for efficient radiolabeling yields. researchgate.netuni-mainz.de

The chemical purity, particularly the absence of competing metal ions, is critical for the efficient formation of stable complexes between ⁸⁶Y and chelating agents used to attach the radioisotope to targeting molecules like antibodies or peptides. researchgate.netuni-mainz.denih.gov High chemical purity ensures that the majority of the ⁸⁶Y radioactivity is available to bind to the chelator, resulting in high radiolabeling yields. researchgate.netuni-mainz.denih.gov Studies have demonstrated that ⁸⁶Y obtained through effective separation and purification methods can achieve high complex formation yields with common chelators like DOTA. researchgate.netuni-mainz.de

The assessment of both radiochemical and chemical purity post-separation is a vital quality control step to ensure that the purified ⁸⁶Y meets the required specifications for research and potential clinical applications.

Radiochemistry of Yttrium 86 for Radiopharmaceutical Development

Chelation Chemistry for Yttrium-86 Radiolabeling

Efficient and stable chelation of ⁸⁶Y is crucial for the development of radiopharmaceuticals. The chelator must form a robust complex with the Y(III) ion to prevent the release of the radionuclide in vivo, which could lead to undesired accumulation in non-target tissues, particularly bone. snmjournals.org Bifunctional chelating agents (BFCAs) are commonly used, which not only complex the radiometal but also provide a functional group for conjugation to a targeting vector, such as a peptide or antibody. snmjournals.org

Macrocyclic Chelators: DOTA and its Derivatives

Macrocyclic chelators, particularly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), are widely used for complexing Y(III) due to the high in vivo stability of the resulting complexes. nih.govsnmjournals.org DOTA is a 12-membered tetraaza macrocycle functionalized with four carboxymethyl arms, providing eight potential coordination sites. wikipedia.org The rigid cyclic structure of DOTA contributes to the kinetic inertness of its metal complexes. nih.gov

Derivatives of DOTA have been developed to improve radiolabeling kinetics or to facilitate conjugation to biomolecules. For example, p-SCN-Bn-DOTA (C-DOTA) is a common bifunctional derivative used for conjugating DOTA to lysine (B10760008) residues on antibodies. nih.gov While DOTA-based chelators generally require elevated temperatures (typically 75-100°C) and specific pH conditions (pH 4.5-6) for efficient radiolabeling with yttrium, they yield complexes with high molecular activity. nih.govrsc.org

Acyclic Chelators: DTPA and its Derivatives

Acyclic polyaminocarboxylates, such as diethylenetriaminepentaacetic acid (DTPA), have also been employed for yttrium chelation. nih.gov DTPA is an aminopolycarboxylic acid with a diethylenetriamine (B155796) backbone and five carboxymethyl groups, offering multiple coordination sites. wikipedia.orgmacsenlab.com Acyclic chelators like DTPA generally exhibit faster metal-binding kinetics at room temperature compared to their macrocyclic counterparts, which can be advantageous for radiolabeling temperature-sensitive biomolecules like antibodies. nih.gov

However, acyclic chelators are typically less kinetically inert in vivo than macrocyclic complexes of comparable thermodynamic stability. nih.goviaea.org To address this, derivatives of DTPA have been developed with modified backbones to enhance the stability of the resulting complexes. iaea.org An example is cyclohexyl-diethylenetriaminepentaacetic acid (CHX-A″-DTPA), which has been reported to chelate trivalent metal cations, including yttrium, nearly instantaneously at room temperature and a 1:1 chelator/metal ratio. nih.gov CHX-A″-DTPA has been successfully used for radiolabeling peptides and antibodies with ⁸⁶Y. researchgate.netnih.gov

Emerging Ligand Scaffolds for this compound Coordination

Beyond the established DOTA and DTPA scaffolds, research into emerging ligand systems for yttrium chelation is ongoing to potentially improve complex stability, radiolabeling efficiency, or modify pharmacokinetic properties. While the search results primarily highlight DOTA and DTPA, some sources mention other ligand types explored for yttrium coordination, such as PCTA, DEPA, OCTAPA, and NETA ligands, often in the context of ⁹⁰Y, but potentially applicable to ⁸⁶Y due to their similar chemistry. rsc.org Additionally, a NOTA derivative, 3p-C-NETA, has been used with ⁸⁶Y, demonstrating high radiolabeling yields rapidly at room temperature. nih.gov The design of new chelators often involves varying structural parameters like side chains and macrocyclic scaffolds to optimize coordination properties. unipd.it

Kinetic and Thermodynamic Stability of this compound Chelates

The in vivo performance of ⁸⁶Y radiopharmaceuticals is significantly influenced by the kinetic inertness and thermodynamic stability of the yttrium-chelator complex. nih.gov Thermodynamic stability refers to the equilibrium constant of the complex formation, while kinetic inertness describes the rate at which the complex dissociates. For in vivo applications, kinetic inertness is often considered more critical than thermodynamic stability to prevent premature release of the radionuclide. nih.gov

Macrocyclic chelators like DOTA generally form complexes with higher kinetic inertness compared to acyclic chelators like DTPA, even if their thermodynamic stabilities are comparable. nih.goviaea.org This superior kinetic inertness of DOTA complexes minimizes transchelation of ⁸⁶Y to endogenous ligands, such as proteins or bone matrix, thus reducing off-target accumulation. snmjournals.org Studies comparing the stability of DOTA and DTPA conjugated to antibodies have shown that DOTA conjugates are more stable. nih.gov

Data on stability constants (log K) illustrate the thermodynamic stability. For instance, the log K values for Y-EDTA and Y-DTPA increase with denticity, and further increase for the octadentate macrocyclic ligand DOTA. rsc.org

ChelatorDenticitylog K (Y-chelate)
EDTA618.5 rsc.org
DTPA822.5 rsc.org
DOTA824.3 rsc.org

Despite the lower kinetic inertness of acyclic chelators, their faster radiolabeling kinetics at milder temperatures can be advantageous for conjugating to temperature-sensitive targeting molecules. nih.gov

Radiosynthesis and Radiolabeling Procedures with this compound

The radiosynthesis of ⁸⁶Y radiopharmaceuticals involves obtaining ⁸⁶Y and then incorporating it into a chelator conjugated to a targeting vector. ⁸⁶Y is typically produced via nuclear reactions, such as the ⁸⁶Sr(p,n)⁸⁶Y reaction, often using enriched ⁸⁶Sr targets in cyclotrons. researchgate.netnih.govnih.gov After production, chemical separation and purification are necessary to obtain high-purity ⁸⁶Y suitable for radiolabeling. researchgate.netnih.govresearchgate.net

Radiolabeling procedures involve reacting the purified ⁸⁶Y with the chelator-conjugated targeting molecule under controlled conditions. The specific procedure depends heavily on the chosen chelator and the nature of the targeting vector (e.g., peptide, antibody).

Optimization of Radiolabeling Conditions

Optimizing radiolabeling conditions is critical to achieve high radiochemical yield, purity, and specific activity while preserving the integrity and biological activity of the targeting molecule. Key parameters that are typically optimized include:

pH: The pH of the reaction mixture affects the protonation state of the chelator and the speciation of the yttrium ion, influencing complex formation. DOTA-based chelations are often performed at pH 4.5-6. rsc.org

Temperature: Temperature impacts the reaction kinetics. DOTA radiolabeling typically requires elevated temperatures (e.g., 75-100°C) to overcome the kinetic barrier of macrocycle complexation. nih.govrsc.org Acyclic chelators like DTPA or CHX-A″-DTPA can often be labeled at room temperature. nih.govrsc.org

Reaction Time: The time required for complex formation varies depending on the chelator and temperature. Acyclic chelators often label rapidly (within minutes), while macrocyclic chelators require longer incubation times. nih.govnih.gov

Chelator-to-Metal Ratio: The molar ratio of the chelator to the radionuclide influences the radiolabeling yield and specific activity. An insufficient chelator concentration can lead to incomplete labeling and the presence of free ⁸⁶Y. nih.govnih.gov For DOTA-peptide labeling, a minimum molar ratio may be necessary for efficient labeling. nih.gov

Buffer System: The choice of buffer can impact pH control and potential interference with the chelation reaction. Citrate buffer at pH 6 has been used for ⁸⁶Y labeling with DOTA and DTPA. nih.gov

Radiochemical Purity: Achieving high radiochemical purity (>95-98%) is essential, often requiring post-labeling purification steps to remove unreacted ⁸⁶Y or other radiochemical impurities. nih.govnih.govresearchgate.net Techniques like solid-phase extraction or HPLC can be used for purification. researchgate.netnih.gov

Specific Activity: Optimization aims to achieve high specific activity (radioactivity per mass of the radiolabeled conjugate), which is important for maximizing the delivered dose to the target tissue while minimizing the amount of injected mass. nih.govresearchgate.net High radiochemical yields contribute to high specific activity. nih.gov

Studies have demonstrated successful radiolabeling of peptides and antibodies with ⁸⁶Y using optimized conditions for both DOTA and DTPA derivatives, achieving high radiochemical yields and specific activities. researchgate.netnih.govresearchgate.net For example, ⁸⁶Y-CHX-A″-DTPA-octreotide was prepared with high radiochemical yields (>97%) and specific activity. nih.gov Similarly, ⁸⁶Y-CHX-A″-DTPA-panitumumab conjugates were prepared with radiochemical yields of 60-75% and specific activity exceeding 2 GBq/mg. researchgate.netnih.gov ⁸⁶Y-DOTA-DPhe¹-Tyr³-octreotide was also synthesized for PET evaluation. nih.gov

Chelator/ConjugateLabeling ConditionsRadiochemical YieldSpecific ActivityReference
CHX-A″-DTPA-octreotideNot specified, >97% yield>97%6.49 × 10⁶ MBq/mmole nih.gov
CHX-A″-DTPA-panitumumab10:1 chelate:protein molar excess60-75%>2 GBq/mg researchgate.netnih.gov
DOTA-ReCCMSH(Arg¹¹)≥75°C, ≥20:1 molar ratioEfficient labelingNot specified nih.gov
DOTA-peptides (general)pH 4.5-6, up to 100°C, 15 minHigh45-75 GBq μmol⁻¹ rsc.org
⁸⁶Y-DTPACitrate buffer, pH 6, 80°CFormed in < 5 minNot specified nih.gov
⁸⁶Y-DOTACitrate buffer, pH 6, 80°CRequired 30 minNot specified nih.gov
⁸⁶Y (with DOTA)Not specified>98%1.4 ± 0.4 Ci/μmol researchgate.net
⁸⁶Y (with DTPA)Not specified>98%2.3 ± 0.7 Ci/μmol researchgate.net
3p-C-NETA (with ⁸⁶Y/⁹⁰Y)Room temperature, 5 minHighNot specified nih.gov

Radiochemical Yield and Specific Activity Considerations

Achieving high radiochemical yield and specific activity is crucial for the successful development of ⁸⁶Y-labeled radiopharmaceuticals. Radiochemical yield refers to the efficiency of incorporating the radionuclide into the desired molecule, while high specific activity indicates a large amount of radioactivity per unit mass of the labeled compound.

Studies have reported varying radiochemical yields depending on the chelator and conjugation strategy used. For instance, the radiochemical yield for ⁸⁶Y-CHX-A″-DTPA-panitumumab conjugates ranged from 60% to 75%. nih.gov In the case of CHX-A″-DTPA-octreotide, high radiochemical yields exceeding 97% were achieved. nih.gov Radiolabeling of DTPA-ALT836 with ⁸⁶Y has also shown yields above 90%. nih.gov

Specific activity is influenced by the production method of ⁸⁶Y and the efficiency of the radiolabeling reaction. Techniques for producing high specific activity ⁸⁶Y using small biomedical cyclotrons have been established. nih.gov Specific activity values exceeding 2 GBq/mg have been reported for ⁸⁶Y-CHX-A″-DTPA-panitumumab. nih.gov For CHX-A″-DTPA-octreotide, a specific activity of 6.49 × 10⁶ MBq/mmole was achieved. nih.gov Specific activity of ⁸⁶Y determined via titration with DOTA or DTPA was found to be 29 ± 19 mCi/µg. nih.gov

ConjugateRadiochemical Yield (%)Specific ActivityReference
⁸⁶Y-CHX-A″-DTPA-panitumumab60-75> 2 GBq/mg nih.gov
⁸⁶Y-CHX-A″-DTPA-octreotide> 976.49 × 10⁶ MBq/mmole nih.gov
⁸⁶Y-DTPA-ALT836> 90Not specified in source nih.gov
⁸⁶Y (via titration with DOTA/DTPA)Not applicable29 ± 19 mCi/µg (1.07 ± 0.7 GBq/µg) nih.gov

Conjugation Strategies for this compound Labeled Biomolecules

The conjugation of ⁸⁶Y to biomolecules is typically achieved through the use of bifunctional chelating agents. These chelators form stable complexes with the Y(III) ion while also containing a functional group that can be covalently linked to the biomolecule. Common chelators used for yttrium radioisotopes include DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and their derivatives. nih.govresearchgate.netresearchgate.net Macrocyclic chelators like DOTA generally form more stable complexes with yttrium compared to acyclic chelators like DTPA. nih.govresearchgate.net

Antibodies and antibody fragments are frequently used as targeting vectors for delivering radioisotopes to specific tissues or cells, such as cancer cells expressing particular antigens. cancer.gov Conjugation of ⁸⁶Y to antibodies typically involves functionalizing the antibody with a bifunctional chelator that can then complex with the radionuclide. nih.govresearchgate.net

Studies have demonstrated the successful conjugation of ⁸⁶Y to monoclonal antibodies like panitumumab and ALT836 using chelators such as CHX-A″-DTPA and DTPA. nih.govnih.gov For example, panitumumab was modified with CHX-A″-DTPA at a specific molar excess of chelate to protein, resulting in a defined chelate-to-protein ratio. nih.gov The resulting ⁸⁶Y-labeled antibody conjugates have been evaluated for their in vivo behavior using PET imaging. nih.govnih.govnih.gov Research has shown that DTPA conjugation to antibodies like ALT836 does not significantly affect their binding affinity or specificity. nih.gov

Peptides and peptidomimetics offer advantages such as smaller size, which can lead to faster clearance from the blood and better tissue penetration compared to intact antibodies. researchgate.net Similar to antibodies, peptides are conjugated to bifunctional chelators for subsequent radiolabeling with ⁸⁶Y. nih.govresearchgate.net

CHX-A″-DTPA has been modified for N-terminal conjugation to peptides like somatostatin (B550006). nih.gov A derivative of CHX-A″-DTPA with a glutaric acid spacer was developed to minimize steric hindrance and maintain peptide-receptor binding affinity. nih.gov Radiolabeling of CHX-A″-DTPA-octreotide with ⁸⁶Y has been successfully performed, demonstrating high radiochemical yields. nih.govnih.gov ⁸⁶Y-labeled peptides have been investigated for imaging purposes, showing receptor-mediated uptake in target tissues. nih.govnih.gov DOTA-like chelating agents have also been conjugated to peptides for radiolabeling with trivalent metallic isotopes, including ⁸⁶Y. researchgate.netspringernature.com

Nanoparticles and other nanomaterials provide versatile platforms for delivering radionuclides, offering potential advantages such as high payload capacity and tunable pharmacokinetic properties. ⁸⁶Y has been conjugated to various nanomaterials for imaging applications. austinpublishinggroup.comsnmjournals.org

Examples include the synthesis of ⁸⁶Y-labeled carbon nanotubes (CNTs) by conjugating DOTA chelates to amine-functionalized CNTs and subsequently radiolabeling with ⁸⁶Y. austinpublishinggroup.complos.org Ultrasmall mesoporous silica (B1680970) nanoparticles (USMSNs) have also been conjugated with DOTA for radiolabeling with ⁸⁶Y (and ⁹⁰Y) for theranostic applications. snmjournals.org These ⁸⁶Y-labeled nanoparticles have been evaluated using PET imaging to study their biodistribution and tumor accumulation. austinpublishinggroup.comsnmjournals.orgplos.org Research has shown that the conjugation of targeting ligands, such as antibodies, to nanoparticles labeled with radionuclides like ⁸⁹Zr (another PET isotope used with nanoparticles austinpublishinggroup.com) can influence their tumor uptake. austinpublishinggroup.com

Pre Clinical Imaging and Biodistribution Research with Yttrium 86

Positron Emission Tomography (PET) Imaging Methodologies with Yttrium-86

PET imaging with 86Y is complicated by the simultaneous emission of prompt gamma rays with positrons. researchgate.netnih.govnih.gov These gamma rays can interact with the PET scanner detectors, leading to false coincidences that are indistinguishable from true annihilation events (511 keV photons). researchgate.netnih.gov This results in an undesired background signal and overestimation of activity concentration if not properly addressed. researchgate.netnih.govrsc.org

Quantitative PET Imaging Considerations for this compound

Achieving quantitative accuracy with 86Y PET imaging requires careful consideration of the challenges posed by prompt gamma emissions and the relatively high positron energy (Emax = 3.1 MeV). researchgate.netnih.gov The high positron energy contributes to a longer positron range in tissue, which can degrade spatial resolution and lead to underestimation of activity in small structures. nih.gov The prompt gamma coincidences introduce a non-uniform background that can significantly distort the image and lead to inaccurate quantification of radioactivity concentrations. researchgate.netnih.govrsc.org Studies have shown that without appropriate corrections, apparent activity can be observed in non-radioactive, higher-density regions within phantoms, with values potentially reaching up to 30% of the surrounding true activity. nih.gov

Correction Methodologies for Prompt Gamma Emissions and Scatter in this compound PET

To mitigate the impact of prompt gamma emissions and scatter on 86Y PET images, several correction methodologies have been investigated. These methods aim to differentiate and remove the spurious coincidences caused by prompt gamma rays.

Background Subtraction Techniques

Simple background subtraction techniques have been applied to reduce errors caused by gamma-coincidences. In phantom studies, a linear background subtraction estimated from counts at the scanner's external radius has been used. researchgate.netnih.gov Research indicates that a complete subtraction of the background can lead to erroneous results, while subtracting approximately 75% of the estimated background minimized errors in phantom studies using both 2D and 3D acquisition modes. researchgate.netnih.gov This suggests that a carefully optimized background subtraction can help improve quantitation with 86Y. researchgate.netnih.gov

Sinogram Tail Fitting and Point Spread Function Libraries

More sophisticated methods address the prompt gamma coincidences by analyzing the sinogram data. One approach involves sinogram tail fitting, which utilizes the characteristic spatial distribution of prompt gamma coincidences in the sinogram. researchgate.netnih.gov A patient-dependent correction method based on sinogram tail fitting using an 86Y point spread function (PSF) library has been proposed and evaluated. mdpi.comresearchgate.netnih.govscienceopen.com This method has demonstrated significant improvements in quantitative accuracy in phantom studies. For instance, initial overestimations of background activity by 117% were reduced to 9%, and errors in kidney uptake were reduced from 84% to 5% in a phantom study using this technique. researchgate.netnih.govscienceopen.com In patient studies, the discrepancy between PET total body activity and activity from urinary collections was reduced from 92% to 7%. researchgate.netnih.gov

Interactive Data Table: Impact of Sinogram Tail Fitting with 86Y PSF Library on Quantitative Accuracy (Phantom Study) researchgate.netnih.govscienceopen.com

MetricBefore CorrectionAfter CorrectionReduction in Error
Background Activity Error117%9%108 percentage points
Kidney Uptake Error84%5%79 percentage points

Other methods include applying convolution kernels to the sinogram data to model and subtract the contribution of prompt gamma coincidences. mdpi.comnih.gov

Comparative PET Scanner Performance for this compound Imaging

The performance of different PET scanners for 86Y imaging has been evaluated. Studies comparing scanners like the ECAT EXACT, ECAT HR+, and PC4096+ have shown variations in quantitative accuracy and the extent of artifacts caused by prompt gamma coincidences. uni-mainz.denih.gov The level of overestimation of activity in cold regions varied between scanners and acquisition modes (2D vs. 3D). nih.gov For example, in a cylindrical phantom study, reconstructed radioactivity in water and Teflon rods (non-radioactive) varied considerably depending on the scanner and mode, with higher overestimations generally observed in 3D mode. nih.gov Measurements with the PC4096+ scanner showed smaller errors compared to the ECAT EXACT and HR+ in this specific phantom study. nih.gov The choice of scanner and acquisition mode, along with the application of appropriate corrections, significantly influences the quality and quantitative accuracy of 86Y PET images. uni-mainz.denih.gov

Preclinical Biodistribution Studies of this compound Labeled Agents

Preclinical biodistribution studies using 86Y-labeled agents are essential for understanding their in vivo behavior, tissue uptake, and clearance. These studies provide critical data for estimating radiation doses for therapeutic applications with 90Y and for evaluating the targeting specificity of novel radiopharmaceuticals.

Studies have investigated the biodistribution of various 86Y-labeled compounds, including carbon nanotubes, PSMA-binding agents, and antibodies. plos.orgsnmjournals.orgresearchgate.netnih.gov For instance, a study on 86Y-labeled soluble carbon nanotubes in mice showed that 86Y cleared the blood within 3 hours and distributed predominantly to the kidneys, liver, spleen, and bone. plos.org While kidney activity cleared over time, whole-body clearance was slow. plos.org

In preclinical evaluations of 86Y-labeled inhibitors of prostate-specific membrane antigen (PSMA), high site-specific uptake was observed in PSMA-positive tumors in mice, starting early after injection and remaining high for up to 24 hours. snmjournals.orgresearchgate.net Low activity concentrations were generally found in blood and normal organs, with the exception of the kidneys, which also express PSMA. snmjournals.org

Another study using 86Y-NM600, a theranostic agent, in various murine and human cancer tumor models demonstrated consistent tumor accumulation and retention across different tumor types. nih.gov Off-target retention was minimal except in the liver, consistent with hepatobiliary metabolism. nih.gov Peak tumor uptake varied depending on the tumor model, with high uptake observed in pancreatic and lymphoid cancer models. nih.gov

86Y has also been explored as a surrogate for gadolinium in studying the biodistribution and clearance of gadolinium-based contrast agents (GBCAs) used in MRI. nih.govsnmjournals.orgnih.gov Due to the similar ionic radii and chemical properties of Y3+ and Gd3+, 86Y-labeled GBCA analogues can be used to track their in vivo distribution using PET. nih.govsnmjournals.org Studies in rodents using 86Y-DTPA and 86Y-DOTA showed that 86Y and Gd were mainly present in the kidneys, with lower concentrations in other organs like liver, pancreas, spleen, heart, lung, and bone. nih.gov

Interactive Data Table: Biodistribution of 86Y-6 in PSMA+ PC-3 PIP Tumor-Bearing Mice (%ID/g) snmjournals.org

Organ1 hour5 hours24 hours
PSMA+ Tumor26.6 ± 1.932.2 ± 8.015.8 ± 6.4
BloodLow< 0.4< 0.4
HeartLow< 0.4< 0.4
LiverLow< 0.4< 0.4
SpleenLow< 0.4< 0.4
StomachLow< 0.4< 0.4
PancreasLow< 0.4< 0.4
KidneysSignificantSignificantSignificant

Note: "Low" and "Significant" are qualitative descriptions based on the source text where specific numerical values were not provided for all time points and organs.

In Vivo Distribution and Pharmacokinetics in Murine Models

Research in murine models has demonstrated the in vivo distribution and pharmacokinetic profiles of various 86Y-labeled compounds. For instance, studies with 86Y-labeled inhibitors of prostate-specific membrane antigen (PSMA) in tumor-bearing mice have shown high site-specific uptake in PSMA-positive xenografts starting early after injection and remaining elevated for up to 24 hours. nih.gov Low activity concentrations were generally observed in blood and most normal organs, with the exception of the kidneys, which also express PSMA. nih.govsnmjournals.org

The pharmacokinetics of 86Y-labeled antibodies, such as 86Y-trastuzumab in an ovarian carcinoma model, have shown rapid blood-pool uptake followed by tumor localization. snmjournals.org Intraperitoneal injection of 86Y-trastuzumab in mice led to significant tumor uptake, which was substantially reduced by co-injection with excess unlabeled trastuzumab, demonstrating target specificity. snmjournals.org

Evaluation of Organ Uptake and Clearance Profiles

Evaluation of organ uptake and clearance profiles is crucial for understanding the potential of 86Y-labeled compounds. In studies with PSMA-targeted agents like 86Y-6, normal organs such as blood, heart, liver, spleen, stomach, and pancreas exhibited low uptake that decreased rapidly. nih.govsnmjournals.org The kidneys, however, showed notable uptake due to PSMA expression. nih.govsnmjournals.org In baboons, 86Y-6 showed a two-phase clearance (rapid and slow) in all organs, with the highest initial uptake in the kidneys. nih.govsnmjournals.org

For 86Y-CNT in mice, significant accumulation was observed in the kidneys, liver, spleen, and bone. plos.orgplos.org While kidney activity showed some clearance over 21 hours, activity in the spleen, liver, and bone did not significantly clear within this timeframe. plos.orgplos.org Control studies with free 86Y-DOTA showed rapid clearance and only small amounts of activity in the kidney, liver, and spleen. plos.orgplos.org

Here is an example data table based on findings from a study on 86Y-6 biodistribution in mice:

Organ%ID/g at 1 h%ID/g at 5 h%ID/g at 24 h
PSMA+ Tumor26.6 ± 1.932.2 ± 8.015.8 ± 6.4
BloodLow< 0.4Not specified
HeartLow< 0.4Not specified
LiverLow< 0.4Not specified
SpleenLow< 0.4Not specified
StomachLow< 0.4Not specified
PancreasLow< 0.4Not specified
KidneysPSMA-expressing tissue, uptake notedPSMA-expressing tissue, uptake notedPSMA-expressing tissue, uptake noted

Note: "Low" indicates values were reported as low without specific numerical data provided in the source for the 1h time point for these organs. "Not specified" indicates data for that time point and organ was not found in the source snippets. nih.govsnmjournals.org

Another study on 86Y-CNT in mice provided the following organ uptake data:

Organ%ID/g at 3 hours (i.v.)%ID/g at 24 hours (i.v.)%ID/g at 3 hours (i.p.)%ID/g at 24 hours (i.p.)
Kidneys8.30 ± 0.925.96 ± 1.238.50 ± 1.055.42 ± 0.85
Liver17.8 ± 3.9515.8 ± 2.907.54 ± 1.388.83 ± 5.17
Spleen14.3 ± 2.013.2 ± 0.609.7 ± 1.37.51 ± 2.12
Bone2.26 ± 0.142.02 ± 0.361.44 ± 0.231.56 ± 0.17

Note: i.v. indicates intravenous injection, i.p. indicates intraperitoneal injection. plos.org

Assessment of Tumor Selectivity and Retention in Xenograft Models

86Y has been used in xenograft models to assess the tumor selectivity and retention of various targeting agents. In mice bearing PSMA-positive xenografts, 86Y-labeled PSMA inhibitors demonstrated high site-specific uptake and retention in tumors compared to PSMA-negative tumors. nih.gov Specifically, 86Y-6 showed high tumor uptake and retention, with notable %ID/g values at 5 and 24 hours post-injection. nih.govnih.govsnmjournals.org This tumor uptake was shown to be PSMA-dependent, as it was blocked by co-administration of an excess amount of a PSMA inhibitor. nih.gov

Studies with 86Y-labeled panitumumab, an antibody targeting HER1, in mice bearing HER1-expressing tumor xenografts (colorectal, prostate, and epidermoid) showed high HER1-specific tumor uptake. researchgate.net Tumor uptake at 3 days post-injection was significantly higher in mice receiving only the radioimmunoconjugate compared to those also given excess unlabeled panitumumab, indicating specific receptor binding. researchgate.net

In a T-cell Non-Hodgkin's Lymphoma mouse model, PET imaging and biodistribution studies with 86Y-NM600, a tumor-targeting alkylphosphocholine, showed selective tumor uptake and retention. nih.gov

This compound as a Surrogate for other Metal Radionuclides in Preclinical Research

The chemical similarities between Yttrium and other metal ions make 86Y a valuable surrogate in preclinical research, particularly for predicting the behavior of therapeutic radionuclides and evaluating contrast agents. nih.govsnmjournals.orgascopubs.org

Comparative Studies with Indium-111 and Zirconium-89 for Imaging Research

86Y is often utilized as an imaging surrogate for the therapeutic radionuclide 90Y because they are chemically identical, allowing for more accurate dosimetry estimates than using chemically different surrogates. nih.govsnmjournals.orgascopubs.org Historically, 111In has been used as a surrogate for 90Y in SPECT imaging, but disparities in biodistribution have been observed. nih.govsnmjournals.org

Comparative studies between 86Y and 111In labeled to the same targeting vector, such as the anti-Lewis Y monoclonal antibody hu3S193 in a nude mouse model, have shown generally similar uptake in most tissues at earlier time points (e.g., 2 days). snmjournals.org However, at later time points (e.g., 4 days), the concentration of 86Y activity was significantly higher in several tissues, including tumor and bone tissue, compared to 111In. snmjournals.org This highlights potential differences in the long-term biodistribution between the two radionuclides, emphasizing the benefit of using the chemically identical 86Y as a surrogate for 90Y for more accurate predictions of therapeutic distribution and dosimetry. snmjournals.org

Zirconium-89 (89Zr) is another positron-emitting radionuclide with a longer half-life (78.2 hours) that is also used for imaging, particularly for antibodies with long biological half-lives. ascopubs.orgdergipark.org.trmdpi.com While both 86Y and 89Zr are used in immuno-PET, their different chemistries and decay characteristics mean they are suited for different applications or targeting molecules with varying pharmacokinetic profiles. nih.govdergipark.org.trresearchgate.net 89Zr is often preferred for imaging intact antibodies due to its longer half-life matching the slow clearance of antibodies, whereas 86Y's half-life is suitable for imaging agents with intermediate clearance rates. ascopubs.orgnih.govdergipark.org.tr

This compound as a PET Reporter for Gadolinium in MRI Contrast Agents

Given the chemical similarities between Yttrium(III) and Gadolinium(III) ions, particularly their similar ionic radii, 86Y has been investigated as a PET reporter for tracking the in vivo biodistribution and clearance of Gadolinium-based contrast agents (GBCAs) used in MRI. nih.govsnmjournals.orgresearchgate.net This is particularly relevant due to concerns about Gadolinium retention in the body following GBCA administration and the difficulty in directly measuring the biodistribution of Gadolinium with traditional methods. nih.govsnmjournals.orgresearchgate.netresearchgate.net

Studies have demonstrated that Yttrium and analogous Gadolinium complexes exhibit similar properties both in solution and in vivo. nih.govsnmjournals.orgresearchgate.net By labeling DTPA and DOTA chelators, commonly used in GBCAs, with 86Y, researchers can use 86Y PET imaging to non-invasively track the whole-body distribution and clearance pathways of the corresponding GBCAs over a period of up to 48 hours or more in preclinical models like rats and mice. nih.govsnmjournals.orgresearchgate.netresearchgate.net This approach allows for the detection of residual contrast agent, particularly in organs like the kidneys, providing valuable information that is challenging to obtain with MRI alone. nih.govsnmjournals.orgresearchgate.net

Theranostic Research Principles and Yttrium 86 As a Diagnostic Analog

Conceptual Basis of the Yttrium-86/Yttrium-90 Theranostic Pair

The conceptual basis of the 86Y/90Y theranostic pair lies in their identical chemical properties as isotopes of the same element, yttrium. This chemical equivalence ensures that radiopharmaceuticals labeled with either 86Y or 90Y will exhibit similar biodistribution and pharmacokinetic profiles within the body. nih.goviaea.orgresearchgate.net

While 90Y is a pure beta-emitter with a half-life of 64.1 hours, making it suitable for targeted radiotherapy, its emissions are difficult to image quantitatively with standard techniques like SPECT. nih.govnih.gov 86Y, on the other hand, is a positron emitter with a half-life of 14.7 hours, allowing for imaging using Positron Emission Tomography (PET). nih.govnih.govmdpi.com By labeling a targeting molecule (such as an antibody or peptide) with 86Y, researchers can visualize its uptake and distribution in vivo using PET. This information can then be used to estimate the expected distribution and absorbed dose of the same molecule labeled with the therapeutic isotope 90Y. nih.govnih.gov This pairing was first exemplified by the 90Y/86Y pair, enabling a combination of PET and internal radiotherapy. mdpi.com

This compound for Pre-Therapeutic Dosimetry Estimation of Yttrium-90 Radiotherapeutics

Accurate pre-therapeutic dosimetry is crucial for targeted radionuclide therapy with 90Y-labeled compounds to maximize the radiation dose to target tissues while minimizing exposure to healthy organs. Since 90Y is a pure beta-emitter and challenging to image quantitatively, 86Y serves as an ideal surrogate for PET imaging to obtain the necessary pharmacokinetic data for dose calculations. nih.govresearchgate.net Quantitative imaging with 86Y PET is considered the method of choice for determining the uptake and dosimetry of 90Y-labeled radiopharmaceuticals. nih.gov

Prediction of Yttrium-90 Biodistribution and Absorbed Doses in Research Models

The use of 86Y allows for the quantitative in vivo assessment of the pharmacokinetics of radiotherapeutics designed for 90Y therapy. By measuring the biodistribution of 86Y-labeled compounds in research models, researchers can predict how the analogous 90Y-labeled compounds will distribute within the body. researchgate.net This prediction is based on the identical chemical behavior of the two isotopes when conjugated to the same targeting molecule. nih.gov

Studies in research models, such as tumor-bearing mice and nonhuman primates, have demonstrated the utility of 86Y for predicting the biodistribution of 90Y-labeled agents. For instance, serial PET imaging with 86Y-labeled antibodies has been used to map the tracer's biodistribution in mouse models, showing high uptake in target tumors. nih.govacs.org This biodistribution data, obtained from quantitative 86Y PET imaging, can then be used to calculate the estimated absorbed doses for the corresponding 90Y radiotherapeutic using dosimetry formalisms like the MIRD method. mdpi.comnih.gov

Evaluation of Radiation Dose to Target and Non-Target Tissues in Preclinical Studies

Preclinical studies utilizing 86Y-labeled radiopharmaceuticals enable the evaluation of radiation doses delivered to both target and non-target tissues. By quantifying the activity concentration of the 86Y-labeled compound in various organs and tumors over time using PET, researchers can determine the time-integrated activity. This information, combined with appropriate S-factors for 90Y, allows for the calculation of absorbed doses in different tissues. mdpi.comuni-mainz.de

For example, preclinical evaluations of 86Y-labeled inhibitors targeting prostate-specific membrane antigen (PSMA) in tumor-bearing mice have provided detailed organ-absorbed dose estimates. These studies showed high site-specific uptake in PSMA-positive tumors and allowed for the calculation of absorbed doses in various organs, including the kidneys, which are a known site of PSMA expression and a potential dose-limiting organ. nih.govsnmjournals.org This type of evaluation helps in identifying potential critical organs and estimating the radiation dose they would receive from the therapeutic 90Y analog.

While 86Y PET imaging offers significant advantages for dosimetry, challenges exist, particularly related to the presence of prompt single gamma rays emitted by 86Y in addition to positrons. These can lead to overestimation of activity if not properly corrected for, requiring sophisticated correction methods to obtain accurate quantification. researchgate.netnih.govresearchgate.net

Development of Matched this compound/Yttrium-90 Radiopharmaceutical Pairs for Theranostic Research

The development of matched 86Y/90Y radiopharmaceutical pairs for theranostic research involves conjugating both isotopes to the same targeting vector, such as antibodies or peptides, using suitable chelating agents. The goal is to create a diagnostic agent (86Y-labeled) and a therapeutic agent (90Y-labeled) that have identical chemical forms and thus comparable biological behavior. nih.govrsc.org

Examples with Antibodies

Antibodies are large molecules with relatively long biological half-lives, making them suitable carriers for therapeutic radionuclides like 90Y. rsc.org The development of matched 86Y/90Y antibody pairs allows for pre-therapeutic imaging and dosimetry estimation before administering the therapeutic dose.

Examples include the use of 86Y/90Y-labeled antibodies targeting specific cancer markers. For instance, a chimeric anti-CD105 antibody (TRC105) has been labeled with both 86Y and 90Y for theranostic studies targeting angiogenesis in murine breast cancer models. nih.gov Serial PET imaging with 86Y-DTPA-TRC105 demonstrated high tumor uptake, which correlated with promising therapeutic results observed with 90Y-DTPA-TRC105. nih.gov Another example involves a 86Y/90Y-labeled monoclonal antibody targeting tissue factor for pancreatic cancer theranostics, where 86Y imaging was used to map biodistribution and confirm high tumor uptake. acs.orgacs.org The use of 86Y-labeled antibodies has been explored to determine the biodistribution and dosimetry of 90Y-labeled antibodies in preclinical settings, offering a more accurate alternative to using surrogate isotopes like 111In. snmjournals.org

Examples with Peptides

Peptides are smaller molecules compared to antibodies, generally exhibiting faster clearance kinetics. They are also used as targeting vectors in nuclear medicine. Matched 86Y/90Y peptide pairs have been developed for theranostic applications, particularly in peptide receptor radionuclide therapy (PRRT).

A prominent example is the use of somatostatin (B550006) analogs, such as DOTATATE and DOTATOC, which are used to target neuroendocrine tumors. These peptides can be labeled with various radioisotopes, including 86Y and 90Y. mdpi.comiaea.org Studies have utilized 86Y-labeled somatostatin analogs like 86Y-DOTATATE and 86Y-DOTATOC for PET imaging to assess biodistribution and estimate absorbed doses for the corresponding 90Y-labeled therapeutic agents. researchgate.netmdpi.com The pharmacokinetic and pharmacodynamic behavior of these radiopharmaceuticals is primarily determined by the functionalized peptide, regardless of whether it is labeled with 86Y or 90Y, supporting the theranostic approach. mdpi.com Preclinical studies have also investigated 86Y-labeled peptides targeting PSMA for dosimetry estimates of potential 90Y-based radiotherapeutics. nih.gov

Examples with Alkylphosphocholine Radiometal Chelates

Alkylphosphocholine (APC) analogs, such as NM600, represent a class of tumor-targeted molecules that have been investigated for delivering radioisotopes like ⁸⁶Y and ⁹⁰Y. nih.govresearchgate.netnih.gov These compounds exploit the altered lipid metabolism in cancer cells, which often exhibit an elevated need for phospholipids (B1166683) compared to normal cells. researchgate.net This selective uptake and prolonged retention in tumor tissue make APC analogs promising candidates for targeted radionuclide therapy and imaging. researchgate.netnih.gov

Preclinical studies have explored the use of ⁸⁶Y-labeled APC chelates for PET imaging to assess their biodistribution and tumor selectivity across various cancer models. For instance, ⁸⁶Y chelated to NM600 has been delivered intravenously to mice bearing different types of tumors, including melanoma brain tumors and flank tumors representing lung, pancreatic, prostate, liver, skin, and lymphoid cancers. nih.govnih.gov PET imaging with ⁸⁶Y-NM600 demonstrated consistent tumor accumulation and retention in these models. nih.gov

Specific research findings highlight the tumor uptake of ⁸⁶Y-NM600 in preclinical models. In mice bearing flank tumors representative of pancreatic and lymphoid cancers, peak tumor concentrations of 9.34 ± 2.66 %IA/g and 9.10 ± 0.13 %IA/g, respectively, were observed at approximately 40-48 hours after injection. nih.gov These uptake levels corresponded to estimated tumor doses of 2.72 ± 0.33 Gy/MBq and 2.67 ± 0.32 Gy/MBq for ⁹⁰Y-NM600, respectively. nih.gov Biodistribution studies also indicated low off-target retention of NM600, except in the liver, which is consistent with hepatobiliary metabolism. nih.gov

Another example involves the use of ⁸⁶Y-labeled inhibitors of prostate-specific membrane antigen (PSMA) for dosimetry estimates, where ⁸⁶Y-4 and ⁸⁶Y-6, PSMA-targeted compounds, were evaluated in preclinical models. snmjournals.org PET imaging and biodistribution studies in PSMA-positive PC-3 PIP tumor-bearing mice showed high site-specific uptake of ⁸⁶Y-4–6 in the tumors, starting early after injection and remaining high for up to 24 hours. researchgate.netsnmjournals.org Compound ⁸⁶Y-6 demonstrated particularly high tumor uptake and retention, with 32.17 ± 7.99 %ID/g at 5 hours and 15.79 ± 6.44 %ID/g at 24 hours. researchgate.netsnmjournals.org Low activity concentrations were observed in most normal organs, with the exception of the kidneys, which express PSMA. snmjournals.org These studies suggest that ⁸⁶Y-labeled PSMA inhibitors can serve as suitable imaging surrogates for planning and monitoring ⁹⁰Y- or ¹⁷⁷Lu-based PSMA-targeted radiopharmaceutical therapy. snmjournals.org

Correlation of this compound PET Imaging Data with Yttrium-90 Therapeutic Outcomes in Preclinical Models

The primary rationale for using ⁸⁶Y as a diagnostic analog to ⁹⁰Y is to predict the therapeutic outcome of ⁹⁰Y-based radionuclide therapy by assessing the in vivo distribution and tumor uptake of the radiolabeled compound using PET imaging. mdpi.comnih.gov Preclinical studies play a crucial role in validating this correlation by comparing the information obtained from ⁸⁶Y PET imaging with the therapeutic effects observed after administration of the corresponding ⁹⁰Y-labeled agent in animal models. nih.govacs.org

Research utilizing the ⁸⁶Y/⁹⁰Y theranostic pair has demonstrated promising correlations in various preclinical cancer models. For instance, in a murine breast cancer model targeting angiogenesis with a chimeric anti-CD105 antibody (TRC105) conjugated to DTPA, serial PET imaging with ⁸⁶Y-DTPA-TRC105 showed high uptake in 4T1 tumors, peaking at 9.6 ± 0.3 %ID/g. nih.govacs.org This high tumor uptake observed with ⁸⁶Y imaging correlated with promising therapeutic results obtained with ⁹⁰Y-DTPA-TRC105 in the same model, where significantly decreased tumor volumes were observed in the targeted treatment group compared to control groups. nih.govacs.org Dosimetric extrapolation based on the ⁸⁶Y imaging data and histological analysis further supported the in vivo findings. nih.govacs.org

Another study investigating a tissue factor-targeted monoclonal antibody (ALT836) conjugated with the ⁸⁶Y/⁹⁰Y pair in a pancreatic cancer model also demonstrated the predictive value of ⁸⁶Y PET imaging. nih.govresearchgate.net Serial PET imaging with ⁸⁶Y-DTPA-ALT836 clearly visualized tumors with high tumor-to-background contrast and showed increasing tumor uptake over time. nih.govresearchgate.net This selective tumor uptake observed with ⁸⁶Y imaging was corroborated by ex vivo biodistribution studies and correlated with the therapeutic effects seen after administration of ⁹⁰Y-DTPA-ALT836, which resulted in slowed tumor growth and significant damage to treated tumors. nih.gov The chemical similarity between ⁸⁶Y and ⁹⁰Y ensures that the biodistribution observed with the diagnostic isotope is representative of the therapeutic isotope, thereby enabling more accurate absorbed dose estimates for ⁹⁰Y therapy. nih.gov

The use of ⁸⁶Y PET imaging to predict ⁹⁰Y therapeutic outcomes is particularly valuable for radiopharmaceuticals with long biological half-lives or complex pharmacokinetics, where direct imaging of ⁹⁰Y is not feasible or provides insufficient quantitative information. mdpi.com By providing quantitative in vivo data on tracer distribution and kinetics, ⁸⁶Y PET allows for personalized dosimetry, which is essential for optimizing the administered activity of ⁹⁰Y to maximize tumor control while minimizing dose to organs at risk. mdpi.comnih.gov

While preclinical studies have shown strong correlations, translating these findings to human dosimetry requires careful consideration and standardized extrapolation procedures from animal biodistribution data. aip.org The MIRD formalism is commonly used for calculating radiation doses based on biodistribution data, applying S-factors specific to ⁹⁰Y when predicting doses from ⁸⁶Y imaging data. mdpi.comnih.gov

Summary of Preclinical Tumor Uptake Data for Selected ⁸⁶Y-Labeled Compounds

CompoundTarget/Tumor ModelPeak Tumor Uptake (%ID/g or %IA/g)Time to Peak Uptake (h)Reference
⁸⁶Y-6 (PSMA Inhibitor)PSMA-positive PC-3 PIP tumor (mouse)32.17 ± 7.99 %ID/g5 researchgate.netsnmjournals.org
⁸⁶Y-NM600Pancreatic cancer model (mouse)9.34 ± 2.66 %IA/g40-48 nih.gov
⁸⁶Y-NM600Lymphoid cancer model (mouse)9.10 ± 0.13 %IA/g40-48 nih.gov
⁸⁶Y-DTPA-TRC1054T1 breast cancer model (mouse) targeting CD1059.6 ± 0.3 %ID/gNot specified (peak) nih.govacs.org
⁸⁶Y-DTPA-ALT836Pancreatic cancer model targeting tissue factorIncreased over time up to 48 h>48 nih.govresearchgate.net
⁸⁶Y-CHX-A''-DTPA-panitumumabHER1-expressing tumors (LS-174T, PC-3, A431) (mouse)34.6 ± 5.9, 22.1 ± 1.9, 22.7 ± 1.7 %ID/g72 (3 days) researchgate.net

Note: %ID/g refers to percentage of injected dose per gram of tissue, and %IA/g refers to percentage of injected activity per gram of tissue. Values are presented as mean ± standard deviation where available.

Challenges and Future Directions in Yttrium 86 Academic Research

Overcoming Limitations in Yttrium-86 Production and Availability for Research

The production of Y for research purposes presents notable challenges, primarily related to its complex and costly nature and limited availability nih.govisotopes.gov. The most common method for producing Y is through the proton irradiation of enriched Strontium-86 (B83252) (Sr) targets via the Sr(p,n)Y nuclear reaction isotopes.govresearchgate.netrsc.org. Other less common methods include the irradiation of enriched Strontium-88 (Sr) or natural Rubidium (Rb) and Zirconium (Zr), which often require higher energy cyclotrons and can result in higher levels of radionuclidic impurities mdpi.comresearchgate.netrsc.org.

A significant limitation is the requirement for enriched Sr target material, which contributes to the high production cost nih.gov. Research efforts are focused on developing more cost-efficient target preparation methods nih.gov. Furthermore, the relatively short half-life of Y (14.74 h) necessitates production in close proximity to research sites equipped with cyclotrons, limiting its availability to institutions without such facilities or easy access to centralized production centers researchgate.netnih.gov. While some facilities are working to provide Y on a regular basis, availability remains a key constraint for many researchers isotopes.govosti.gov. Overcoming these production and distribution hurdles is crucial for enabling broader access to Y for diverse research applications.

Advancements in Automated Radiochemistry for this compound

Processing useful amounts of Y requires handling significant levels of radioactivity due to its high-energy positron and gamma ray emissions, necessitating remote manipulation in hot cells to minimize radiation dose to personnel snmjournals.org. Advancements in automated radiochemistry are therefore critical for the efficient and safe production and purification of Y for research nih.govosti.govsnmjournals.orgsnmjournals.org.

Automated systems have been developed to process irradiated target material and separate Y from the target matrix and other radioisotopic impurities osti.govsnmjournals.orgsnmjournals.org. These systems often involve dissolving the irradiated target material (such as enriched SrCO or SrO) in acid (e.g., HCl or HNO) and employing separation techniques like filtration or electrochemical methods nih.govresearchgate.netsnmjournals.orgsnmjournals.orgiaea.org. Automated modules have demonstrated the ability to recover high initial activity with high radionuclidic purity, significantly reducing manual handling time and chemist exposure osti.govsnmjournals.org. For example, a remotely operated filtration method has been shown to reliably and quickly produce high specific activity Y, reducing total processing time considerably compared to manual methods snmjournals.org. Ongoing research aims to further improve target integrity and minimize activity losses during automated transfers snmjournals.org. The development of such in-house automated modules, using commercially available components and simple control systems, can potentially be adapted for processing other non-standard radionuclides, enhancing the capabilities of research institutions snmjournals.org.

Research into Novel Chelation Strategies for Enhanced this compound Radiopharmaceutical Stability

For Y to be effectively used in radiopharmaceutical research, it must be stably chelated to targeting vectors such as antibodies or peptides researchgate.netnih.govresearchgate.net. The stability of the yttrium-chelator complex in vivo is paramount to ensure that the radioisotope remains bound to the targeting molecule and does not accumulate in non-target tissues, particularly bone, due to the release of free yttrium ions nih.govresearchgate.net. While traditional chelating agents like DTPA and DOTA derivatives have been used for yttrium isotopes, research continues to explore novel chelation strategies to enhance the in vivo stability and kinetic inertness of Y radiopharmaceuticals researchgate.netnih.govresearchgate.netnih.govescholarship.org.

Studies have highlighted the differences in in vivo stability between different chelator designs and the need for chelates that form kinetically inert complexes with Y(III) nih.govresearchgate.net. Acyclic chelating agents can offer faster metal-binding kinetics, advantageous for labeling thermosensitive biomolecules like antibodies, but may be less kinetically inert than macrocyclic complexes nih.govresearchgate.net. Research into backbone-substituted DTPA derivatives, such as cyclohexyl-DTPA (CHX-DTPA), has shown improved stability nih.govresearchgate.net. Furthermore, novel chelators like HOPO (3,4,3-LI(1,2-HOPO)) and certain phosphonate-based aza-macrocycles are being investigated for their ability to rapidly form highly stable yttrium complexes under mild conditions, potentially surpassing the performance of current gold standard chelators like DOTA nih.govescholarship.org. These advancements in chelation chemistry are vital for developing new and improved Y-labeled radiopharmaceuticals with optimal biodistribution and reduced off-target accumulation for research applications.

Development of Advanced Image Reconstruction Algorithms for this compound PET

Positron Emission Tomography (PET) imaging with Y is complicated by its decay characteristics, which include the emission of high-energy gamma rays in cascade with positrons ulisboa.ptresearchgate.netsnmjournals.org. These coincident gamma rays can lead to the detection of false coincidences (gamma-coincidences), introducing spurious activity and artifacts in the reconstructed images, which can negatively impact quantitative accuracy ulisboa.ptresearchgate.netsnmjournals.org.

Exploration of this compound Applications Beyond Yttrium-90 Theranostics in Research Settings

While the primary research application of Y has been as a PET imaging partner for Y in theranostics, its unique decay properties and the ongoing development of yttrium-based radiopharmaceuticals open avenues for exploring its applications beyond this established pairing in research settings nih.govmdpi.comiaea.orgnih.govacs.orgnih.gov.

Y can serve as a valuable research tool for evaluating the pharmacokinetics and biodistribution of a wider range of yttrium-labeled compounds, not limited to those intended for Y therapy iaea.orgresearchgate.net. This includes investigating novel targeting vectors and chelation strategies for various potential applications. The ability to accurately image the in vivo behavior of yttrium-labeled molecules using Y PET allows researchers to screen potential radiopharmaceutical candidates and understand their biological interactions. Furthermore, research into incorporating radionuclides like Y into crystal lattices for selective imaging demonstrates potential applications in materials science and nanotechnology research researchgate.net. As new yttrium-based compounds and delivery systems are developed, Y PET imaging will be instrumental in their preclinical evaluation, contributing to the broader field of radiopharmaceutical sciences and potentially leading to novel diagnostic or therapeutic strategies that may not directly involve Y.

Economic and Logistical Considerations for this compound Research Production and Distribution

The economic and logistical aspects of producing and distributing Y pose significant challenges for academic research nih.govisotopes.govnih.govenergy.gov. The reliance on cyclotron production, often requiring enriched target materials, contributes to high production costs nih.govrsc.orgnih.gov. The limited number of facilities capable of producing and distributing Y on a regular basis further restricts its accessibility and can lead to logistical complexities in obtaining the radioisotope for research studies isotopes.govnih.gov.

The relatively short half-life of Y (14.74 h) necessitates efficient and rapid processing and distribution to research sites, adding to the logistical burden researchgate.netnih.gov. Shipping regulations and limitations on the amount of radioactivity that can be transported also impact the feasibility and cost of distributing Y to distant locations osti.gov. Furthermore, the global supply chain for materials like yttrium, with a significant portion of its production concentrated in certain regions, can introduce vulnerabilities and affect the long-term availability and cost of target materials for Y production energy.goveuropa.eu. Addressing these economic and logistical considerations through strategies such as optimizing production yields, developing more cost-effective separation methods, establishing reliable distribution networks, and potentially exploring alternative production routes or target materials is crucial for ensuring the sustainable availability of Y for the advancement of academic research.

Q & A

Q. What are the key physical properties of Yttrium-86 that influence its utility in positron emission tomography (PET) imaging?

this compound emits positrons (β+ maximum energy range: 1.04–3.15 MeV) and γ-rays (443–1921 keV), which complicate image reconstruction due to cascade gamma emissions and limit injectable doses in humans. Its half-life (~14.7 hours) balances imaging duration with radiation safety constraints. These properties necessitate corrections for spurious activity in PET data, such as using energy windowing or Monte Carlo simulations to mitigate artifacts .

Q. How is this compound typically synthesized and purified for preclinical studies?

this compound is produced via proton irradiation of strontium-86 targets (e.g., 86Sr(p,n)86Y^{86}\text{Sr}(p,n)^{86}\text{Y}). Challenges include achieving high radionuclidic purity, as co-production of impurities like Yttrium-87 or Yttrium-88 can occur. Separation techniques such as ion-exchange chromatography are employed, with purity verified via gamma spectroscopy .

Q. What chelation strategies ensure stable this compound labeling for radiopharmaceuticals?

this compound forms thermodynamically stable complexes with DOTA (log KML=24.4K_{\text{ML}} = 24.4), ensuring minimal in vivo dissociation. Protocols involve optimizing pH (4.5–5.5), temperature (40–60°C), and molar ratios (chelator:metal ≥ 2:1) during labeling. Quality control uses radio-TLC or HPLC to confirm labeling efficiency >95% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound biodistribution data across different experimental models?

Contradictions arise from variations in injection routes (intravenous vs. intraperitoneal), animal models (e.g., murine vs. primate), or imaging timepoints. To harmonize

  • Standardize injection protocols (dose, volume, and anesthesia).
  • Use dual-isotope studies (e.g., Y-86 with In-111) to cross-validate biodistribution .
  • Apply kinetic modeling to account for temporal changes in organ uptake .

Q. What methodologies validate this compound as a surrogate for Gadolinium (Gd) in tracking contrast agents?

Validation involves:

  • Comparative stability studies of Gd-DOTA vs. Y-DOTA complexes in vitro (e.g., transmetallation resistance in serum).
  • In vivo PET/MRI co-registration to correlate Y-86 distribution with Gd-enhanced MRI signals.
  • Dosimetry calculations to confirm analogous clearance rates between Y-86 and Gd in renal and hepatic pathways .

Q. How can researchers mitigate the impact of this compound’s high-energy γ-rays on quantitative PET imaging?

High-energy γ-rays (e.g., 1076 keV) cause scatter and random coincidences, reducing image contrast. Solutions include:

  • Energy-based correction algorithms (e.g., single-scatter simulation).
  • Time-of-flight (TOF) PET systems to improve spatial resolution.
  • Partial volume effect corrections for small organs (e.g., lymph nodes) .

Q. What experimental designs optimize theranostic pairing of this compound (imaging) with Yttrium-90 (therapy)?

Key considerations:

  • Matching pharmacokinetics: Ensure Y-86 and Y-90 labeled compounds exhibit identical biodistribution (verified via blocking studies or cold ligand competition).
  • Dosimetric bridging: Use Y-86 PET data to calculate Y-90 dose escalation thresholds for tumors and organs-at-risk.
  • Preclinical validation in xenograft models with histopathological correlation .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound PET data in longitudinal studies?

  • Use mixed-effects models to account for inter-subject variability.
  • Normalize uptake values to injected dose and body weight (SUVBW_{\text{BW}}).
  • Apply non-parametric tests (e.g., Wilcoxon) for non-Gaussian data distributions .

Q. How should researchers address batch-to-batch variability in this compound production for multicenter trials?

  • Implement standardized quality control (QC) protocols: radionuclidic purity (>99%), specific activity (>10 GBq/µmol).
  • Use reference materials (e.g., NIST-traceable Y-86 standards) for cross-calibration of dose calibrators.
  • Share production data via open-access repositories to identify process-related outliers .

Ethical and Safety Considerations

Q. What radiation safety protocols are critical for handling this compound in laboratory settings?

  • Adhere to ALARA principles: Use lead shielding (≥5 mm), remote handling tools, and real-time dosimeters.
  • Limit airborne contamination via fume hoods during labeling.
  • Monitor waste disposal per local regulations (e.g., decay-in-storage for half-life < 15 days) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.